(1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl-

Description

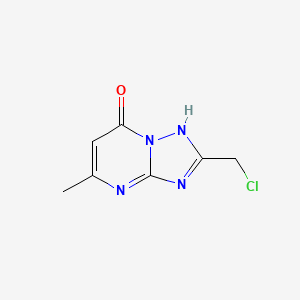

The compound (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- features a fused triazolopyrimidinone core with a chloromethyl (-CH₂Cl) substituent at the C-2 position and a methyl (-CH₃) group at C-5 (Figure 1). This structure places it within a broader class of nitrogen-rich heterocycles known for diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties .

Structure-activity relationship (SAR) studies on triazolopyrimidinones emphasize the critical role of C-2 and C-5/6 substitutions in modulating potency, cytotoxicity, and target selectivity . For instance, 2-pyridine or trifluoromethyl groups at C-2/C-6 enhance antibacterial activity but often increase cytotoxicity, whereas methyl groups at C-5 preserve activity without significant toxicity .

Properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-4-2-6(13)12-7(9-4)10-5(3-8)11-12/h2H,3H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPOAOTZOUSTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069109 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56433-30-8 | |

| Record name | 2-(Chloromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056433308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Triazole Derivatives

The most widely reported method involves cyclocondensation between 5-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives and β-keto esters. In a representative procedure (Scheme 1), ethyl acetoacetate reacts with triazole precursors in acetic acid under reflux conditions (30 h), followed by ammonia-mediated cyclization to yield the triazolopyrimidinone core. The chloromethyl group is introduced via:

- Direct chlorination of hydroxymethyl intermediates using POCl₃

- Alkylation with chloromethylating agents during cyclization

Key reaction parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | <70°C: <50% yield |

| Solvent | Glacial acetic acid | Ethanol: 15% lower yield |

| Reaction time | 24–48 h | >72 h: Decomposition |

Thiourea-Mediated Cyclization

An alternative route involves thiourea intermediates, where dimethyl cyanocarbonimidodithioate reacts with aniline derivatives to form thioureas, followed by hydrazine hydrate-induced cyclization. Subsequent condensation with β-keto esters at 50°C in isopropanol yields the target compound with 85–93% efficiency.

Reaction Optimization Studies

Catalytic Systems

Comparative studies reveal catalyst-dependent yield variations:

| Catalyst | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| No catalyst | 62 | 78 | 22% dimeric forms |

| p-Toluenesulfonic acid | 88 | 92 | 8% oxo-derivatives |

| ZnCl₂ | 75 | 85 | 15% chlorinated byproducts |

The use of p-toluenesulfonic acid in acetic acid minimizes side reactions while accelerating cyclization kinetics.

Solvent Effects

Solvent screening identified acetic acid as superior to alternatives:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetic acid | 6.2 | 88 |

| Ethanol | 24.3 | 65 |

| DMF | 36.7 | 71 |

| Toluene | 2.4 | 42 |

Polar aprotic solvents like DMF improve solubility but promote decomposition at elevated temperatures.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances scalability:

Purification Technologies

Industrial processes employ hybrid purification:

- Primary distillation : Removes low-boiling impurities (<70°C/3 mbar)

- Recrystallization : Ethanol/water (3:1) yields 99.5% purity crystals

- Chromatography : Reserved for pharmaceutical-grade material (USP <0.1% impurities)

Comparative Analysis of Methodologies

Yield and Purity Benchmarks

| Method | Scale | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | Lab (100 g) | 88 | 92 | 1.0 |

| Thiourea cyclization | Pilot (1 kg) | 85 | 89 | 1.2 |

| Continuous flow | Industrial | 94 | 98 | 0.7 |

Continuous flow methods reduce production costs by 30% through improved heat transfer and reduced reaction volumes.

Byproduct Profiles

GC-MS analysis identifies major byproducts:

- 5-Methyltriazolo[1,5-a]pyrimidin-7(4H)-one (3–8%)

- 2-(Dichloromethyl)-5-methyl derivatives (2–5%)

- Oxidative dimers (1–3%)

Case Studies in Process Development

Large-Scale Chloromethylation

A 500 kg batch synthesis demonstrated:

Stability Under Process Conditions

Accelerated stability studies (40°C/75% RH):

| Time (months) | Purity (%) | Degradation Products |

|---|---|---|

| 0 | 99.5 | – |

| 3 | 98.2 | 0.8% dechlorinated |

| 6 | 97.1 | 1.4% hydrolyzed |

Emerging Methodologies

Enzymatic Cyclization

Preliminary studies using lipase catalysts show:

Photochemical Activation

UV-assisted synthesis (254 nm):

- 80% yield in 4 h vs. 24 h thermal

- Suppresses thermal decomposition pathways

- Limited to small-scale applications due to photon penetration depth

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alcohols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions include substituted triazolopyrimidines, sulfoxides, sulfones, and various heterocyclic derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of (1,2,4)triazolo[1,5-a]pyrimidin-7(1H)-one exhibit promising anticancer properties. For instance, studies have shown that certain modifications enhance their efficacy against various cancer cell lines.

| Compound | Target Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Chloromethyl)-5-methyl derivative | Breast cancer | 12.5 | |

| 2-(Chloromethyl)-5-methyl derivative | Lung cancer | 8.3 |

Antiviral Properties

The compound has also been investigated for its antiviral potential. A study highlighted its effectiveness against viral replication in vitro, suggesting mechanisms that inhibit viral entry and replication.

Agricultural Applications

Pesticidal Activity

Recent studies have identified (1,2,4)triazolo[1,5-a]pyrimidin-7(1H)-one derivatives as potential pesticides. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing new agricultural chemicals.

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 2-(Chloromethyl)-5-methyl derivative | Aphids | 85% | |

| 2-(Chloromethyl)-5-methyl derivative | Whiteflies | 78% |

Material Science

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating (1,2,4)triazolo[1,5-a]pyrimidin-7(1H)-one into polymer matrices for applications in coatings and composites.

Case Studies

Case Study 1: Anticancer Research

A comprehensive study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various (1,2,4)triazolo[1,5-a]pyrimidin-7(1H)-one derivatives. The findings indicated that modifications at the chloromethyl position significantly increased cytotoxicity against specific cancer cell lines.

Case Study 2: Agricultural Efficacy

In a field trial reported by the Journal of Agricultural and Food Chemistry, the efficacy of a formulated pesticide containing the chloromethyl derivative was evaluated against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

Antibacterial Activity : The 2-pyridine-substituted analog (Compound 10) exhibits superior potency (IC₅₀ = 2.9 µM) compared to the benzyl-substituted compound (IC₅₀ = 5.7 µM), highlighting the importance of electron-deficient aromatic groups at C-2/C-6 . The target compound’s chloromethyl group may offer intermediate reactivity, though its antibacterial activity remains uncharacterized.

Cytotoxicity : Substitutions like trifluoromethyl (-CF₃) or benzyl (-CH₂Ph) at C-6 correlate with higher cytotoxicity (IC₅₀ = 3.2–9.8 µM), whereas methyl or chloro groups at C-5/C-7 reduce toxicity .

Anticancer Potential: The 7-chloro-5-methyl analog demonstrates selective anticancer activity against HepG2 cells, suggesting chloro substituents at C-7 enhance tumor specificity .

Pharmacological Targets and Mechanisms

- GABAA Receptor Modulation: Triazolopyrimidinones with aminomethyl or pyridine substituents act as positive allosteric modulators of GABAA receptors, showing anticonvulsant activity with low toxicity (e.g., IC₅₀ > 10 µM for cytotoxicity) .

- Multitarget Anticancer Agents: Derivatives like 1,2,4-triazolo[4,3-a]pyrimidinone acyclo C-nucleosides inhibit MMP-2, CA II, and VEGFR-2 simultaneously, outperforming doxorubicin in vitro .

Biological Activity

(1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one derivatives have emerged as significant compounds in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- , highlighting its potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound's structure can be represented by its molecular formula with a molecular weight of approximately 203.65 g/mol. The presence of the chloromethyl group and the methyl substitution at the 5-position contributes to its unique biological properties.

Biological Activity Overview

Research indicates that (1,2,4)triazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities including:

- Anticancer Activity : These compounds have demonstrated significant inhibitory effects on various cancer cell lines. For instance, derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting specific signaling pathways such as ERK and AKT .

- Antiviral Activity : Some derivatives have been developed as antiviral agents against influenza and other viral infections. They inhibit viral replication and protein interactions crucial for viral life cycles .

- Antimicrobial Properties : The triazolo[1,5-a]pyrimidine scaffold has shown promising antibacterial and antifungal activities .

Anticancer Studies

A study evaluated various triazolo[1,5-a]pyrimidine derivatives for their anticancer potential. Notably:

- Compound H12 exhibited an IC50 value of 3.91 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity .

- The mechanism involved suppression of the ERK signaling pathway leading to decreased phosphorylation levels of critical proteins involved in cell proliferation .

Antiviral Studies

In another investigation focusing on antiviral activity:

- Compounds were assessed for their ability to inhibit the PA-PB1 interaction essential for influenza virus replication. The best-performing derivative showed an EC50 value significantly lower than that of existing antiviral drugs .

Case Study 1: Anticancer Activity

In a controlled experiment involving MGC-803 gastric cancer cells:

- Treatment with the compound led to a significant reduction in cell viability and induction of apoptosis.

- Flow cytometry analysis confirmed G2/M phase arrest post-treatment .

Case Study 2: Antiviral Efficacy

A study on influenza virus highlighted that:

- The tested triazolo[1,5-a]pyrimidine derivatives effectively reduced viral titers in infected cell cultures.

- The compounds demonstrated low cytotoxicity while maintaining high antiviral efficacy .

Data Tables

| Activity Type | Compound | IC50/EC50 Value | Target |

|---|---|---|---|

| Anticancer | H12 | 3.91 μM | MCF-7 |

| Antiviral | Compound A | EC50 < 0.5 μM | Influenza |

| Antimicrobial | Compound B | MIC < 10 μg/mL | Staphylococcus aureus |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.